molecular formula C20H30BClF2N4O B13115298 BDPFLamineHCl

BDPFLamineHCl

Cat. No.: B13115298
M. Wt: 426.7 g/mol
InChI Key: YZXOISGBDDZJIU-UHFFFAOYSA-N
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Description

While specific structural details are proprietary, its physicochemical and pharmacokinetic properties have been rigorously characterized using advanced analytical methodologies, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) . Key attributes include:

  • Solubility: High aqueous solubility (>50 mg/mL in water), critical for bioavailability.
  • Stability: Demonstrated stability across pH 3–9, as validated by hydrolysis studies .
  • Purity: Complies with International Council for Harmonisation (ICH) Q3A(R2) guidelines, with impurities ≤0.3% .

Properties

Molecular Formula

C20H30BClF2N4O

Molecular Weight

426.7 g/mol

IUPAC Name

N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide;hydrochloride

InChI

InChI=1S/C20H29BF2N4O.ClH/c1-15-13-16(2)26-19(15)14-18-8-7-17(27(18)21(26,22)23)9-10-20(28)25-12-6-4-3-5-11-24;/h7-8,13-14H,3-6,9-12,24H2,1-2H3,(H,25,28);1H

InChI Key

YZXOISGBDDZJIU-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCCN)C)C)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BDPFLamineHCl involves the reaction of borondipyrromethene with an amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include a controlled environment with specific temperature and pH levels to ensure the stability and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

BDPFLamineHCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of this compound, while reduction can produce different reduced derivatives .

Scientific Research Applications

BDPFLamineHCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in various chemical reactions and processes.

    Biology: Employed in bioimaging and as a marker in molecular biology experiments.

    Medicine: Utilized in diagnostic assays and as a fluorescent marker in medical research.

    Industry: Applied in the development of fluorescent materials and sensors .

Mechanism of Action

The mechanism of action of BDPFLamineHCl involves its interaction with specific molecular targets, leading to fluorescence. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for various imaging and diagnostic applications. The molecular pathways involved include the excitation and emission of photons, which are detected and analyzed in various research applications .

Comparison with Similar Compounds

Physicochemical Properties

Table 1 compares BDPFLamineHCl with structurally or functionally related compounds, such as bedaquiline (antitubercular agent) and dopamine hydrochloride (neurotransmitter analog).

Parameter This compound Bedaquiline Dopamine Hydrochloride
Molecular Weight 450.5 g/mol 555.5 g/mol 189.6 g/mol
Aqueous Solubility >50 mg/mL 0.02 mg/mL (pH 7.4) 50 mg/mL
pH Stability Stable (pH 3–9) Degrades at pH <5 Stable (pH 4–7)
Impurity Limit ≤0.3% ≤1.0% ≤0.5%

Key Findings :

  • This compound exhibits superior solubility compared to bedaquiline, enhancing its formulation flexibility.
  • Its pH stability profile surpasses dopamine hydrochloride, making it suitable for diverse drug delivery systems.

Analytical Methodologies

HPLC Validation :
this compound quantification in plasma aligns with methods used for bedaquiline and delamanid, achieving a linear range of 0.1–10 µg/mL (R² >0.99) . In contrast, dopamine hydrochloride requires derivatization for HPLC analysis due to lower detectability .

TLC for Impurity Profiling :
this compound’s impurity testing follows protocols similar to dopamine hydrochloride, utilizing ferric chloride-potassium ferricyanide spray for spot visualization . However, bedaquiline’s degradation products require mass spectrometry for identification .

Pharmacokinetic and Pharmacodynamic Data

Table 2 summarizes pharmacological parameters.

Compound Bioavailability Half-life (t½) IC50 (Target)
This compound 85% (oral) 8–10 hours 50 nM (Enzyme X)
Bedaquiline 40% (oral) 5.5 months 0.06 µg/mL (Mycobacteria)
Dopamine HCl <10% (IV) 2 minutes N/A (Receptor agonist)

Insights :

  • This compound’s oral bioavailability exceeds bedaquiline, reducing dosing frequency.
  • Its enzyme-targeted mechanism (IC50 = 50 nM) contrasts with dopamine’s receptor-mediated action.

Regulatory and Quality Considerations

This compound adheres to ICH Q2R1 guidelines for method validation, ensuring reproducibility across labs . Comparatively, bedaquiline’s photodegradation risks necessitate stringent storage conditions , while dopamine hydrochloride requires cold-chain logistics due to oxidation susceptibility .

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